molecular formula C11H8BrFN2 B1412864 5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine CAS No. 1817741-80-2

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine

Cat. No.: B1412864
CAS No.: 1817741-80-2
M. Wt: 267.1 g/mol
InChI Key: PMXOSAKBCSEPDN-UHFFFAOYSA-N
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Description

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the 5th position, a fluorine-substituted phenyl group at the 6th position, and an amine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research applications.

Biological Activity

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine is a substituted pyridine derivative that has garnered attention for its potential biological activities. The compound’s structural features, particularly the bromine and fluorine substituents, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described as follows:

  • Chemical Formula : C11_{11}H8_{8}BrF N2_2
  • Molecular Weight : 267.1 g/mol
  • IUPAC Name : this compound

This compound features a bromine atom at the 5th position, a fluorinated phenyl group at the 6th position, and an amine group at the 2nd position of the pyridine ring. The unique substitution pattern influences its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity, potentially leading to therapeutic effects in various disease models. Its structural similarity to bioactive molecules allows it to participate in biochemical pathways relevant to disease modulation.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyridine derivatives demonstrated cytotoxic effects against pancreatic cancer cell lines, with IC50_{50} values in the sub-micromolar range, indicating potent activity against cancer cells .

CompoundCell LineIC50_{50} (µM)
This compoundPSN1 (KRAS mutant)<0.1
Reference Drug (Gemcitabine)BxPC3 (wild-type)5.0

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition potential. It has been shown to inhibit specific kinases involved in cancer progression, such as PDK1 and PDK4, with IC50_{50} values ranging from 0.04 to 0.33 µM for various derivatives . This suggests that modifications to the pyridine structure can enhance inhibitory potency.

EnzymeCompoundIC50_{50} (µM)
PDK1Various Derivatives0.04 - 0.33
PDK4Selected Derivatives<0.1

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, studies have indicated that pyridine derivatives exhibit antimicrobial and anti-inflammatory activities. These compounds have been investigated for their potential in treating infections and inflammatory diseases by inhibiting key pathways involved in these processes .

Case Studies

  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results demonstrated significant inhibition of cell proliferation compared to control groups.
  • Inhibition of Biofilm Formation : Another study evaluated the compound's ability to inhibit biofilm formation in bacterial cultures, showcasing its potential as an antimicrobial agent .
  • Structural Activity Relationship (SAR) : Research into SAR revealed that modifications on the phenyl ring significantly impacted biological activity, suggesting avenues for further drug development .

Properties

IUPAC Name

5-bromo-6-(4-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXOSAKBCSEPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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